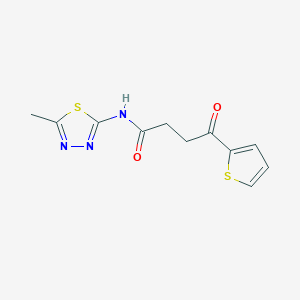
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide, also known as MTB, is a small molecule compound that has been extensively studied for its potential therapeutic applications. MTB belongs to the class of thiazole compounds and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide exerts its effects by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. MMPs are enzymes that are involved in the degradation of extracellular matrix proteins, which play a crucial role in cancer metastasis. By inhibiting the activity of these enzymes, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has also been shown to inhibit cancer cell growth by inhibiting the activity of MMPs. Additionally, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been shown to exhibit antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, one limitation of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide is that it exhibits low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide. One potential direction is the development of new analogs of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide with improved solubility and potency. Another potential direction is the study of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide in combination with other drugs for the treatment of various diseases. Additionally, the potential use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide in the treatment of bacterial infections warrants further investigation.
Synthesis Methods
The synthesis method of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 4-oxo-4-thiophen-2-ylbutyric acid chloride in the presence of a base. The reaction yields N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide as a yellow solid, which is then purified using column chromatography. The purity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide can be confirmed using various analytical techniques such as NMR, HPLC, and mass spectrometry.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, cancer, and bacterial infections.
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c1-7-13-14-11(18-7)12-10(16)5-4-8(15)9-3-2-6-17-9/h2-3,6H,4-5H2,1H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNWVNYBHLUSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7537673.png)
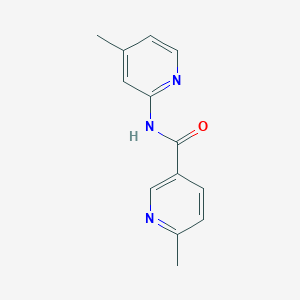
![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7537700.png)
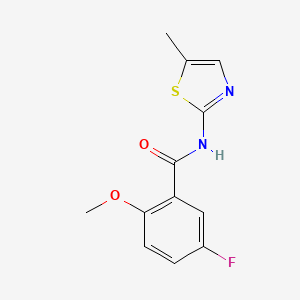
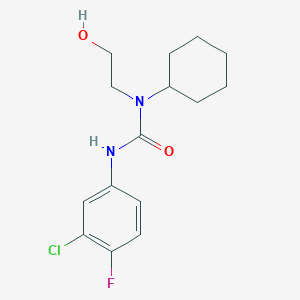
![1-[(3,5-dimethylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7537718.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7537721.png)
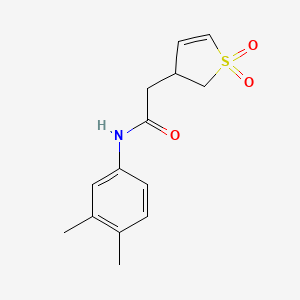
![2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)
![N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7537740.png)
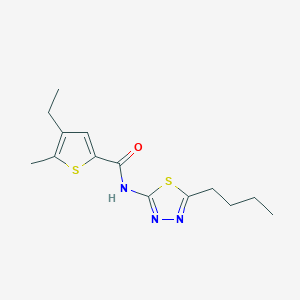
![3-[3-Cyclopropyl-5-[2-(4-methoxyphenyl)ethylsulfanyl]-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537764.png)
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-4-(2-methyl-4-oxoquinazolin-3-yl)benzamide](/img/structure/B7537767.png)